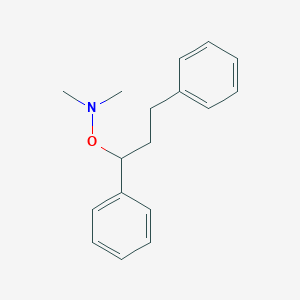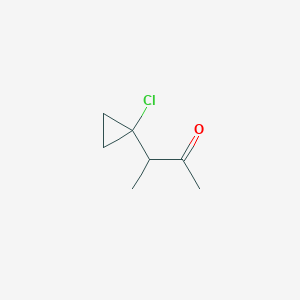
3-(1-Chlorocyclopropyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Chlorocyclopropyl)butan-2-one is an organic compound with the molecular formula C7H11ClO It is a ketone with a chlorocyclopropyl group attached to the butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chlorocyclopropyl)butan-2-one can be achieved through several methods. One common approach involves the acylation of 2-chlorophenyl acetate with gamma-butyrolactone under strong alkaline conditions to form an intermediate, which is then chlorinated and subjected to ring-opening decarboxylation to yield the desired product . Another method involves the reaction of benzyl chloride with zinc powder to form a zinc derivative, which is then reacted with chloro-cyclopropyl-formyl chloride under catalytic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
3-(1-Chlorocyclopropyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorocyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(1-Chlorocyclopropyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 3-(1-Chlorocyclopropyl)butan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
2-Butanone: A simpler ketone with similar reactivity but lacking the chlorocyclopropyl group.
3-Chlorobutan-2-one: Similar structure but with a different substitution pattern.
Cyclopropyl ketones: A class of compounds with similar ring structures but varying substituents.
Uniqueness
3-(1-Chlorocyclopropyl)butan-2-one is unique due to the presence of both a chlorocyclopropyl group and a butanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
80345-21-7 |
|---|---|
分子式 |
C7H11ClO |
分子量 |
146.61 g/mol |
IUPAC名 |
3-(1-chlorocyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H11ClO/c1-5(6(2)9)7(8)3-4-7/h5H,3-4H2,1-2H3 |
InChIキー |
MVLBPHJFVPBHRB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)C1(CC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


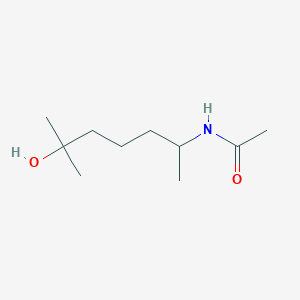
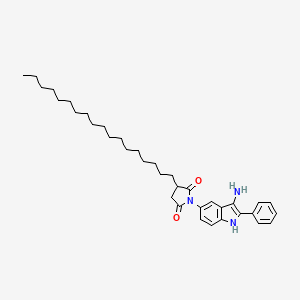
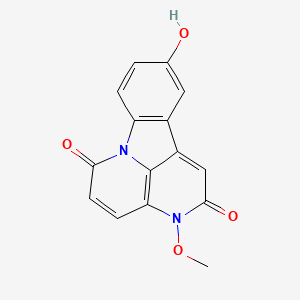
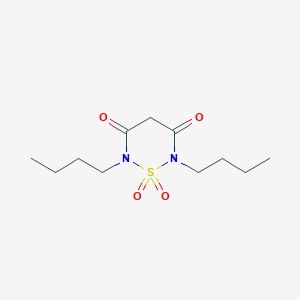
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
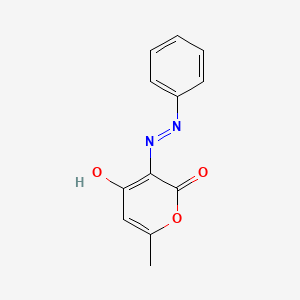
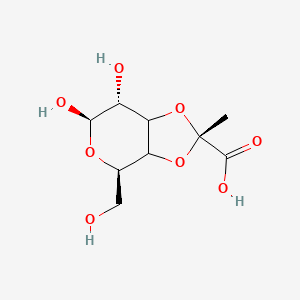
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)

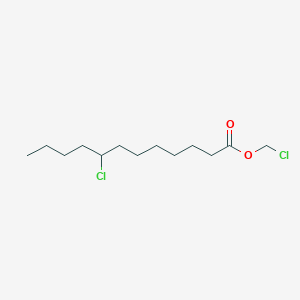
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
